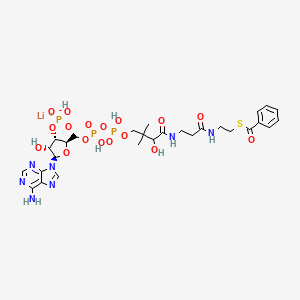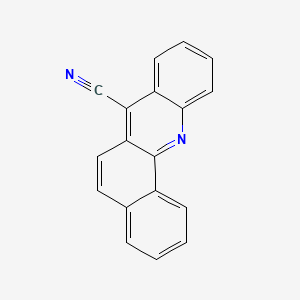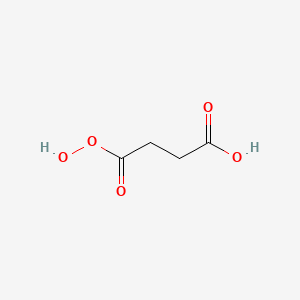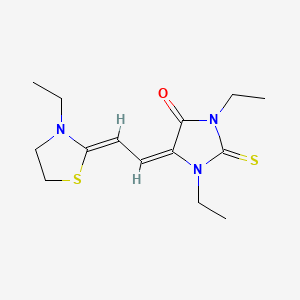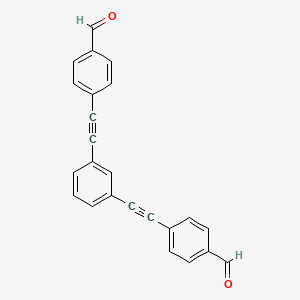
1,3-Bis(4-formylphenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 and a molecular weight of 334.37 g/mol This compound is characterized by the presence of two formylphenylethynyl groups attached to a benzene ring at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-formylphenylethynyl)benzene can be synthesized through a multi-step process involving the coupling of 4-formylphenylacetylene with 1,3-diiodobenzene. The reaction typically employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under mild conditions . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-formylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1,3-Bis(4-carboxyphenylethynyl)benzene.
Reduction: 1,3-Bis(4-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(4-formylphenylethynyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-formylphenylethynyl)benzene is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl and ethynyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s conjugated system also allows for efficient energy transfer and electronic interactions, making it useful in applications such as organic electronics and photonics .
Comparaison Avec Des Composés Similaires
1,3-Bis(4-formylphenylethynyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: Similar structure but with ethynyl groups at the 1 and 4 positions.
1,3-Bis(4-carboxyphenylethynyl)benzene: An oxidized derivative with carboxyl groups instead of formyl groups. It has different reactivity and applications.
1,3-Bis(4-hydroxyphenylethynyl)benzene: A reduced derivative with hydroxy groups. It is used in the synthesis of polymers and other organic materials.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C24H14O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-[2-[3-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-12-6-19(7-13-23)4-10-21-2-1-3-22(16-21)11-5-20-8-14-24(18-26)15-9-20/h1-3,6-9,12-18H |
Clé InChI |
YFHXQFKJDNVDSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C=O)C#CC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


